5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid
Overview
Description
5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used as a painkiller and to reduce inflammation. Diclofenac is one of the most widely used NSAIDs in the world due to its effectiveness and low cost. In recent years, diclofenac has gained attention in the scientific community due to its potential therapeutic applications beyond pain management.
Scientific Research Applications
Drug Development: Tafamidis Synthesis
5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid: is a precursor in the synthesis of Tafamidis , a medication used for the treatment of transthyretin-mediated amyloidosis (ATTR-CM), a condition characterized by the accumulation of amyloid proteins . The compound’s role in the reductive cyclisation step is crucial for forming the Tafamidis structure, which is vital for its therapeutic action.
Chemical Research: Molecular Structure Analysis
The molecular structure and weight of 5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid provide valuable information for chemical analysis and research. Understanding its molecular composition aids in the study of its reactivity and interaction with other compounds, which is essential for various chemical applications .
Medical Research: Disease Treatment
This compound has shown potential in medical research, particularly in the treatment of diseases such as cancer and inflammation. Its efficacy in these areas can lead to the development of new therapeutic strategies and drugs.
Analytical Chemistry: Standard Reference Material
Due to its well-defined structure, 5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid can serve as a standard reference material in analytical chemistry. It helps in calibrating instruments and validating analytical methods, ensuring accuracy and consistency in research findings .
Mechanism of Action
Target of Action
It is structurally similar to tafamidis , a drug that inhibits the formation of Transthyretin (TTR) amyloid fibrils . TTR is a protein that transports thyroxine and retinol. When it misfolds, it forms amyloid fibrils that can deposit in the heart, leading to a condition known as Transthyretin Amyloid Cardiomyopathy (ATTR-CM) .
Mode of Action
Given its structural similarity to tafamidis, it may also act as a stabilizer for the ttr tetramer, preventing it from dissociating into monomers, the first step in the amyloidogenic process .
Biochemical Pathways
If it acts similarly to tafamidis, it would affect the pathway of ttr amyloid fibril formation by stabilizing the ttr tetramer .
Result of Action
If it acts similarly to tafamidis, it would prevent the formation of ttr amyloid fibrils, thereby reducing the deposition of these fibrils in the heart and other tissues .
properties
IUPAC Name |
5-[(3,5-dichlorobenzoyl)amino]-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4/c15-8-3-7(4-9(16)5-8)13(19)17-10-1-2-12(18)11(6-10)14(20)21/h1-6,18H,(H,17,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKCKOYZESGYCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588335 | |
Record name | 5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid | |
CAS RN |
926187-11-3 | |
Record name | 5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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